An In-depth Technical Guide to the Chemical Properties and Structure of 1-Penten-3-ol
An In-depth Technical Guide to the Chemical Properties and Structure of 1-Penten-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Penten-3-ol is a secondary alcohol and a volatile organic compound with applications in the flavor and fragrance industries, as well as a versatile intermediate in organic synthesis. This document provides a comprehensive overview of its chemical and physical properties, structural information, spectroscopic data, and a detailed experimental protocol for its synthesis and characterization. Additionally, it explores the known biological context of 1-penten-3-ol. While not implicated in specific human signaling pathways relevant to drug development, its role in biological systems as a plant volatile and a substrate for alcohol dehydrogenase is discussed.
Chemical Structure and Identification
1-Penten-3-ol, also known as ethyl vinyl carbinol, is a five-carbon alcohol with a double bond between the first and second carbon atoms and a hydroxyl group on the third carbon.[1]
| Identifier | Value |
| IUPAC Name | pent-1-en-3-ol[2] |
| CAS Number | 616-25-1[2] |
| Molecular Formula | C5H10O[2] |
| SMILES | CCC(C=C)O[2] |
| InChI | InChI=1S/C5H10O/c1-3-5(6)4-2/h3,5-6H,1,4H2,2H3[2] |
| InChIKey | VHVMXWZXFBOANQ-UHFFFAOYSA-N[2] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of 1-penten-3-ol.
| Property | Value | Source |
| Molecular Weight | 86.13 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Odor | Powerful, grassy-green | [2] |
| Boiling Point | 114-115 °C at 760 mmHg | [3][4] |
| Melting Point | 14.19 °C (estimate) | [4] |
| Density | 0.838 g/mL at 20 °C | [4] |
| Solubility in Water | 90.1 g/L | [4] |
| Refractive Index (n20/D) | 1.424 | [3] |
| Flash Point | 28 °C (closed cup) | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1-penten-3-ol.
¹H NMR Spectroscopy
| Parameter | Value |
| Frequency | 90 MHz |
| Solvent | CDCl₃ |
| Shifts (ppm) | δ 5.99-5.69 (m, 1H, -CH=CH₂), 5.32-5.03 (m, 2H, -CH=CH₂), 4.07 (q, 1H, -CH(OH)-), 2.02 (s, 1H, -OH), 1.64 (p, 2H, -CH₂CH₃), 0.93 (t, 3H, -CH₂CH₃) |
Source: PubChem CID 12020[2]
¹³C NMR Spectroscopy
| Parameter | Value |
| Frequency | 25.16 MHz |
| Solvent | CDCl₃ |
| Shifts (ppm) | δ 141.21 (-CH=CH₂), 114.59 (-CH=CH₂), 74.48 (-CH(OH)-), 29.90 (-CH₂CH₃), 9.66 (-CH₂CH₃) |
Source: PubChem CID 12020[2]
Mass Spectrometry (GC-MS)
| Parameter | Value |
| Ionization | EI-B |
| Major Fragments (m/z) | 57.0 (100.0), 55.0 (99.99), 56.0 (90.97), 68.0 (88.43), 41.0 (69.97), 29.0 (67.44) |
Source: PubChem CID 12020, HMDB[2][5]
Experimental Protocols
Synthesis of 1-Penten-3-ol via Grignard Reaction
This protocol describes the synthesis of 1-penten-3-ol by the reaction of propanal with vinylmagnesium bromide.
Materials:
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Propanal
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Vinylmagnesium bromide solution (1.0 M in THF)
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Anhydrous diethyl ether or THF
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Nitrogen or Argon gas supply
Procedure:
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Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
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Grignard Reagent: Add vinylmagnesium bromide solution (1.1 equivalents) to the reaction flask and cool to 0 °C in an ice bath.
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Addition of Aldehyde: Dissolve propanal (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the propanal solution dropwise to the stirred Grignard reagent over 30 minutes, maintaining the temperature at 0 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.
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Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.
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Purification: Purify the crude product by fractional distillation. Collect the fraction boiling at approximately 114-115 °C.
Expected Yield: 40-70% Expected Purity (after distillation): >98% (as determined by GC analysis)[6]
Characterization
The purified 1-penten-3-ol can be characterized using the spectroscopic methods detailed in Section 3 (¹H NMR, ¹³C NMR, and GC-MS) to confirm its identity and purity.
Visualizations
Experimental Workflow
Caption: Synthesis and Characterization Workflow for 1-Penten-3-ol.
Biological Context of 1-Penten-3-ol
Caption: Known Biological Roles and Metabolic Fate of 1-Penten-3-ol.
Biological Activity and Relevance
1-Penten-3-ol is a naturally occurring volatile organic compound found in a variety of plants and foods, including tea (Camellia sinensis) and perilla (Perilla frutescens).[2] Its biological relevance is primarily understood in the context of plant biology and entomology.
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Plant Defense: Similar to other green leaf volatiles, 1-penten-3-ol is released by plants in response to mechanical damage or herbivory. These compounds can act as signaling molecules in plant defense, either directly deterring herbivores or attracting their natural predators.
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Metabolism: In organisms such as Drosophila melanogaster, 1-penten-3-ol is known to be detoxified by alcohol dehydrogenase (ADH), which oxidizes it to 1-penten-3-one. This metabolic pathway is a common mechanism for the detoxification of secondary alcohols.
To date, there is no significant body of research implicating 1-penten-3-ol in specific signaling pathways within human cells that would make it a direct target for drug development. Its primary relevance to the pharmaceutical industry is as a potential starting material or intermediate in the synthesis of more complex bioactive molecules.
Safety and Handling
1-Penten-3-ol is a flammable liquid and vapor. It should be handled in a well-ventilated area, away from sources of ignition. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
1-Penten-3-ol is a well-characterized secondary alcohol with established chemical and physical properties. Its synthesis via the Grignard reaction is a reliable method for its preparation in a laboratory setting. While it plays a role in the biological world as a plant volatile and can be metabolized by alcohol dehydrogenase, its direct application in drug development as a signaling molecule has not been established. Its utility for researchers and scientists primarily lies in its application as a fragrance and flavor compound and as a versatile building block for organic synthesis.
